![molecular formula C4H6O2S3 B256544 [1,3,5]Trithiane-2-carboxylic acid](/img/structure/B256544.png)
[1,3,5]Trithiane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trithiane-2-carboxylic acid: is an organic compound with the molecular formula C4H6O2S3. It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. The compound features a six-membered ring with alternating methylene bridges and thioether groups, and a carboxylic acid functional group attached to one of the carbon atoms in the ring .
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane-2-carboxylic acid can be synthesized through the reaction of 1,3,5-trithiane with carbon dioxide in the presence of a strong base such as n-butyllithium. The reaction typically takes place in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
化学反应分析
Types of Reactions: 1,3,5-Trithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the methylene bridges can be substituted with other functional groups using reagents like organolithium compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Organolithium reagents like n-butyllithium (n-BuLi) are used for deprotonation and subsequent substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted trithiane derivatives.
科学研究应用
1,3,5-Trithiane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of coordination compounds and metal clusters.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
作用机制
The mechanism of action of 1,3,5-trithiane-2-carboxylic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The sulfur atoms in the ring provide lone pairs of electrons that can interact with metal ions, leading to the formation of coordination compounds. These interactions can influence the electronic and optical properties of the resulting complexes .
相似化合物的比较
1,3,5-Trithiane: The parent compound without the carboxylic acid group.
1,3,5-Trithiane-2-thiol: A derivative with a thiol group instead of a carboxylic acid.
1,3,5-Trithiane-2-sulfonic acid: A derivative with a sulfonic acid group.
Uniqueness: The carboxylic acid group allows for further functionalization and the formation of esters, amides, and other derivatives, expanding its utility in various fields .
属性
分子式 |
C4H6O2S3 |
|---|---|
分子量 |
182.3 g/mol |
IUPAC 名称 |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
InChI 键 |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
规范 SMILES |
C1SCSC(S1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)
![2-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B256464.png)
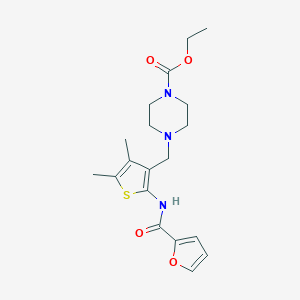
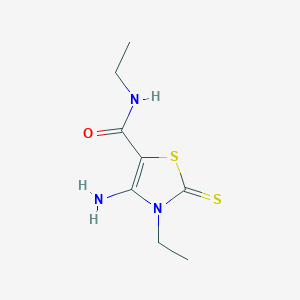
![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
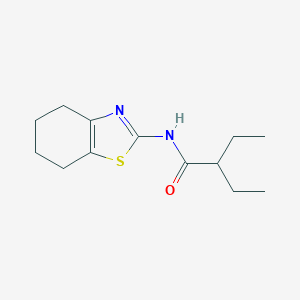
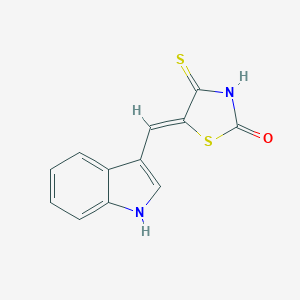
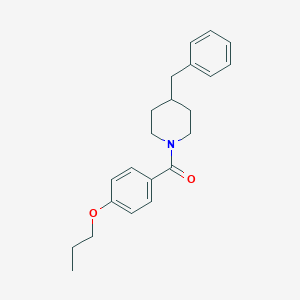
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B256482.png)
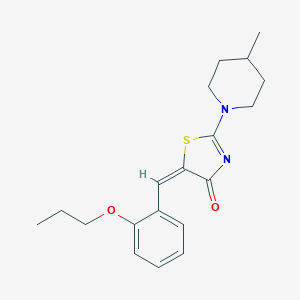
![ETHYL 1-[(5E)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B256484.png)
![3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B256489.png)
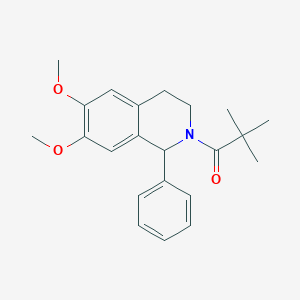
![2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B256492.png)
